molecular formula C10H11ClN2O2 B2368900 2-[(3-Chloropropanoyl)amino]benzamide CAS No. 306996-53-2

2-[(3-Chloropropanoyl)amino]benzamide

Cat. No.: B2368900
CAS No.: 306996-53-2
M. Wt: 226.66
InChI Key: WPIXTCIGKZVENJ-UHFFFAOYSA-N
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Description

2-[(3-Chloropropanoyl)amino]benzamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloropropanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIXTCIGKZVENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Substituted Benzamide Compounds in Medicinal Chemistry

Substituted benzamides are a prominent class of organic compounds extensively investigated in medicinal chemistry for their diverse pharmacological activities. The core structure, consisting of a benzene (B151609) ring linked to an amide group, serves as a versatile scaffold for the development of therapeutic agents. prepchem.com Researchers have successfully synthesized numerous benzamide (B126) derivatives with a wide array of biological functions, including anti-inflammatory, antibacterial, anticancer, and antipsychotic properties.

The biological activity of substituted benzamides is highly dependent on the nature and position of the substituents on the benzene ring and the amide nitrogen. Modifications to this basic structure can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the strategic placement of functional groups can enhance a molecule's ability to interact with specific biological targets like enzymes or receptors, leading to desired therapeutic effects. prepchem.com Ongoing research in this field continually explores new synthetic pathways and structure-activity relationships to optimize the biological profiles of these compounds for various therapeutic applications. prepchem.com

Overview of the Chemical Compound 2 3 Chloropropanoyl Amino Benzamide and Its Structural Class

2-[(3-Chloropropanoyl)amino]benzamide belongs to the class of N-substituted 2-aminobenzamides. Its chemical structure is characterized by a 2-aminobenzamide (B116534) core, where one of the hydrogen atoms of the 2-amino group is replaced by a 3-chloropropanoyl group.

Structural Features:

ComponentDescription
Benzamide (B126) Moiety A primary amide derivative of benzoic acid, forming the foundational structure.
2-Amino Group An amino group at the ortho-position of the benzene (B151609) ring relative to the primary amide. This feature is crucial for its classification and potential interactions.
3-Chloropropanoyl Group An acyl group derived from 3-chloropropanoic acid, attached to the 2-amino group. The presence of a reactive chlorine atom on the propyl chain is a key characteristic.

The synthesis of similar 2-aminobenzamide derivatives often involves the acylation of 2-aminobenzamide with a suitable acyl chloride, such as 3-chloropropanoyl chloride. This reaction would form the amide linkage between the 2-amino group of the benzamide and the carbonyl group of the 3-chloropropanoyl moiety. The general synthesis of benzamide derivatives can be achieved through various methods, including reacting a carboxylic acid with an amine in the presence of a coupling agent or by reacting an acyl chloride with an amine.

Research Significance and Academic Relevance of the Compound S Molecular Architecture

Foundational Synthetic Routes for Substituted Benzamide (B126) Derivatives

The construction of the substituted benzamide framework relies on several established chemical strategies. These foundational routes provide the basis for creating a wide array of derivatives, including the target compound.

Direct Acylation Reactions in Benzamide Framework Construction

Direct acylation is a cornerstone of amide synthesis. This approach typically involves the reaction of an amine with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or anhydride (B1165640). The high reactivity of acyl chlorides makes them particularly effective for forming amide bonds with primary and secondary amines. nanobioletters.com The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. This elimination often necessitates the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and drive the reaction to completion. cdnsciencepub.com

Various catalysts and reaction conditions have been developed to facilitate direct amidation between carboxylic acids and amines, which is an atom-economical but often more challenging transformation. mdpi.com For instance, boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org Another approach involves the use of a solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation to promote the condensation of benzoic acids and amines efficiently. researchgate.net These methods highlight the ongoing development of milder and more efficient protocols for constructing the benzamide framework.

Utilization of Anthranilamide and Related Precursor Compounds

Anthranilamide (2-aminobenzamide) is a key precursor for the synthesis of 2-acylamino-benzamide derivatives. Its bifunctional nature, possessing both a primary aromatic amine and a primary amide group, allows for selective N-acylation at the more nucleophilic amino group.

A common and effective route to various N-substituted 2-aminobenzamide derivatives begins with isatoic anhydride. nih.govresearchgate.net This precursor reacts with a wide range of primary amines in a suitable solvent, such as dimethylformamide (DMF), upon heating. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative. nih.govresearchgate.net This method has been successfully employed to synthesize a series of N-aryl, N-alkyl, and other substituted 2-aminobenzamides in good to excellent yields. nih.govmdpi.com

Below is a table summarizing the synthesis of various 2-aminobenzamide derivatives from isatoic anhydride and corresponding amines, demonstrating the versatility of this precursor. nih.govmdpi.com

Amine ReactantProductYield (%) (Method)Reference
4-Fluoroaniline2-Amino-N-(4-fluorophenyl)benzamide72 (Conventional) nih.govmdpi.com
4-Chloroaniline2-Amino-N-(4-chlorophenyl)benzamide80 (Conventional) nih.govmdpi.com
p-Toluidine2-Amino-N-(p-tolyl)benzamide97 (Conventional) nih.govmdpi.com
3,4,5-Trimethoxyaniline2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide75 (Conventional) nih.gov

The direct use of anthranilamide as a starting material is also a primary strategy. It can be acylated on the 2-amino group under standard conditions. For example, the reaction of anthranilamide with o-nitrobenzoyl chloride in the presence of pyridine yields N-(o-nitrobenzoyl)anthranilamide, which can then be further transformed. cdnsciencepub.comresearchgate.net

Multi-Step Synthetic Approaches and Key Intermediate Compounds

Multi-step syntheses are often required to produce specifically substituted benzamide derivatives, particularly when the desired precursors are not commercially available. These approaches involve the sequential introduction of functional groups and the formation of key intermediates.

A common strategy for synthesizing 2-aminobenzamide derivatives involves the reduction of a corresponding 2-nitrobenzamide. For example, 3-methyl-2-aminobenzamide can be prepared in high yield by the reduction of 3-methyl-2-nitrobenzamide (B2540021) using iron powder in an acidic aqueous medium. google.com The nitro precursor itself can be synthesized from a corresponding nitrobenzoic acid ester via amidation. google.com This nitro-to-amino reduction is a fundamental transformation in the synthesis of aromatic amines and is crucial for preparing the 2-aminobenzamide core.

Another critical intermediate for the synthesis of the title compound is the acylating agent, 3-chloropropanoyl chloride. This compound is a versatile chemical building block. nih.gov It can be prepared through several routes. One common industrial method involves the reaction of 3-chloropropionic acid with a chlorinating agent such as phosphorus trichloride (B1173362) or thionyl chloride. google.com An alternative, atom-economical approach is the reaction of acrylic acid with thionyl chloride in the presence of a basic organic compound like N,N-dimethylformamide (DMF). google.com In this process, acrylic acid is first converted to acryloyl chloride, which then undergoes a 1,4-addition with the in-situ generated hydrogen chloride to yield 3-chloropropanoyl chloride. nih.govgoogle.com

Specific Synthetic Pathways to this compound

The synthesis of this compound is achieved by combining the foundational strategies described above, specifically through the acylation of 2-aminobenzamide with a 3-chloropropanoyl moiety.

Condensation Reactions Involving 3-Chloropropanoyl Moieties

The most direct pathway to this compound is the Schotten-Baumann-type condensation reaction between 2-aminobenzamide (anthranilamide) and 3-chloropropanoyl chloride. In this reaction, the nucleophilic 2-amino group of anthranilamide attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

The reaction is typically carried out in an inert solvent, such as dichloromethane, tetrahydrofuran (B95107) (THF), or benzene (B151609), at reduced or ambient temperatures to control the exothermic reaction. nanobioletters.comcdnsciencepub.com A base, commonly pyridine or an aliphatic tertiary amine like triethylamine, is added to the reaction mixture. cdnsciencepub.com The base serves to neutralize the hydrogen chloride (HCl) that is eliminated during the amide bond formation, preventing the protonation of the starting amine and driving the equilibrium towards the product. The resulting product, this compound, can then be isolated and purified using standard techniques such as filtration and recrystallization.

Derivatization Strategies and Analogue Preparation

The preparation of analogues of this compound can be systematically approached by modifying either the benzamide core or the acyl chain. These derivatization strategies allow for the synthesis of a library of related compounds. nih.gov

One strategy involves starting with substituted 2-aminobenzamides. A wide variety of these precursors can be synthesized, as discussed in section 2.1.2, often starting from substituted isatoic anhydrides or by carrying out functional group manipulations on the aromatic ring of anthranilamide derivatives. nih.govresearchgate.net For instance, reacting 5-chloro-2-aminobenzamide with 3-chloropropanoyl chloride would yield N-(2-carbamoyl-4-chlorophenyl)-3-chloropropanamide.

A second strategy focuses on varying the acylating agent. Instead of 3-chloropropanoyl chloride, other acyl halides can be used to introduce different functionalities. For example, using propanoyl chloride would result in the corresponding N-propanoyl derivative, while using 4-chlorobutanoyl chloride would extend the carbon chain of the acyl moiety. This modular approach provides access to a diverse set of analogues. nih.govctppc.org

The following table illustrates potential derivatization strategies for preparing analogues.

Benzamide PrecursorAcylating AgentResulting Analogue Structure
2-Aminobenzamide3-Bromopropanoyl chloride2-[(3-Bromopropanoyl)amino]benzamide
2-Amino-5-chlorobenzamide3-Chloropropanoyl chloride5-Chloro-2-[(3-chloropropanoyl)amino]benzamide
2-Amino-N-methylbenzamide3-Chloropropanoyl chloride2-[(3-Chloropropanoyl)amino]-N-methylbenzamide
2-AminobenzamideButanoyl chloride2-(Butanoylamino)benzamide

These derivatization strategies, which involve the combination of various substituted precursors, enable the systematic exploration of the chemical space around the parent compound. researchgate.net

Advancements in Green Chemistry and Sustainable Synthetic Protocols for Benzamide Derivatives

The principles of green chemistry are increasingly pivotal in the synthesis of benzamide derivatives, aiming to reduce environmental impact by minimizing hazardous substances, eliminating toxic solvents, and improving atom economy. Sustainable protocols for the acylation of amines, a key step in the formation of this compound, are a significant area of research.

One prominent green approach involves the use of water as a solvent. Acylation of amines has been successfully demonstrated in aqueous media, which is a benign and cost-effective alternative to volatile organic solvents. semanticscholar.org For the synthesis of the target compound, this would involve the reaction of 2-aminobenzamide with 3-chloropropanoyl chloride or a related acylating agent in an aqueous system, potentially with a mild base to neutralize the hydrochloric acid byproduct. semanticscholar.org This method not only reduces pollution but also simplifies the work-up procedure.

Catalyst-free and solvent-free reactions represent another frontier in green benzamide synthesis. researchgate.net The direct reaction of a carboxylic acid with an amine is a highly atom-economical method. For instance, the synthesis of various amides has been achieved by heating a mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst under solvent-free conditions. researchgate.net Adapting this to the target molecule, 2-aminobenzamide could potentially be reacted with 3-chloropropanoic acid under similar solvent-free, catalytic conditions.

Furthermore, the use of solid-supported catalysts and reagents is a key aspect of sustainable synthesis, as it facilitates catalyst recovery and reuse, minimizing waste. While specific examples for this compound are not prevalent, the general application of zeolite catalysts in the acylation of amines with carboxylic acids demonstrates the potential for developing a heterogeneous catalytic system for this synthesis. researchgate.net

The table below summarizes various green chemistry approaches applicable to the synthesis of benzamide derivatives.

Green Chemistry ApproachKey FeaturesPotential Application for this compound Synthesis
Aqueous Media Synthesis Utilizes water as a safe and environmentally friendly solvent.Reaction of 2-aminobenzamide with 3-chloropropanoyl chloride in water.
Solvent-Free Synthesis Eliminates the need for organic solvents, reducing waste and environmental impact.Direct reaction of 2-aminobenzamide and 3-chloropropanoic acid with a solid catalyst.
Heterogeneous Catalysis Employs recyclable solid catalysts, simplifying product purification and reducing waste.Use of zeolites or other solid acid catalysts for the acylation step.

Microwave-Assisted Synthetic Procedures in Benzamide Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comcem.com These advantages are particularly beneficial in the synthesis of benzamide derivatives.

The application of microwave irradiation to the N-acylation of amines is well-documented. nih.gov In the context of synthesizing this compound, a mixture of 2-aminobenzamide and 3-chloropropanoyl chloride or 3-chloropropanoic acid could be subjected to microwave irradiation. This approach can be performed under solvent-free conditions or using a minimal amount of a high-boiling, polar solvent that efficiently absorbs microwave energy. tandfonline.comcem.com

A notable advantage of MAOS is the ability to conduct reactions in open vessels, which can be simpler and safer. mdpi.com For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved in an open microwave reactor using ceric ammonium (B1175870) nitrate (B79036) as a catalyst under solvent-free conditions. mdpi.comnih.gov This methodology could be adapted for the synthesis of the target compound, offering a rapid and efficient route.

Research has shown that microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. For example, some amide syntheses that traditionally require several hours of reflux can be completed in 8-12 minutes under microwave irradiation with almost quantitative yields. tandfonline.com

The following table outlines the key parameters and advantages of microwave-assisted synthesis for benzamide derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Efficiency LowerHigher
Yields Often moderateOften high to quantitative
Side Reactions More prevalentReduced
Solvent Use Typically requires bulk solventsCan be performed solvent-free or with minimal solvent

Analytical Confirmation of Synthesized Compounds

The structural elucidation and confirmation of synthesized this compound and its analogs rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzamide ring, the amide protons, and the methylene (B1212753) protons of the 3-chloropropanoyl group. The coupling patterns and chemical shifts of these protons provide valuable structural information. For a closely related compound, 2-(3-chloranylpropanoylamino)-N-methyl-benzamide, the computed ¹³C NMR spectrum shows distinct peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the acyl chain. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amide groups, the C=O stretching of both the primary and secondary amide functionalities, and C-Cl stretching. For various 2-aminobenzamide derivatives, characteristic IR peaks are observed for N-H stretches (around 3463-3285 cm⁻¹) and C=O stretches (around 1638 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can provide further confirmation of the structure. For example, the mass spectrum of 2-amino-N-(4-chlorophenyl)benzamide shows a clear molecular ion peak (M⁺) at m/z 246.

The table below presents expected analytical data for this compound based on data from analogous compounds.

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals for aromatic protons (δ 7.0-8.5 ppm), amide protons (variable), and two methylene groups of the propanoyl chain (triplets, δ 2.5-4.0 ppm).
¹³C NMR Resonances for two carbonyl carbons (δ ~165-175 ppm), aromatic carbons (δ ~115-150 ppm), and two aliphatic carbons (δ ~30-50 ppm).
IR Spectroscopy N-H stretching bands (~3200-3400 cm⁻¹), C=O stretching bands (~1640-1680 cm⁻¹), and C-Cl stretching band (~600-800 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₁₀H₁₁ClN₂O₂.

Antineoplastic and Cytotoxic Activities

Derivatives of 2-aminobenzamide have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of cancer cell growth and the modulation of key enzymatic targets involved in cell cycle regulation and survival.

In Vitro Growth Inhibition Studies Against Various Cancer Cell Lines (e.g., leukemia, lung, CNS, ovarian, breast cancer)

A number of studies have highlighted the cytotoxic effects of 2-aminobenzamide derivatives against a panel of human cancer cell lines. For instance, novel thioether-based 2-aminobenzamide derivatives have shown potent anti-proliferative activities. nih.govresearchgate.net Specifically, compounds 12g and 12h from one study displayed significant growth inhibition against five solid cancer cell lines: A549 (lung), HCT116 (colon), HeLa (cervical), A375 (melanoma), and SMMC7721 (hepatocellular carcinoma), while exhibiting low cytotoxicity against normal NIH 3T3 cells. nih.gov

Another study on 2-phenazinamine derivatives, which incorporate a benzamide moiety, identified 2-chloro-N-(phenazin-2-yl)benzamide as a compound with a potent anticancer effect. nih.gov This compound was found to be comparable to cisplatin (B142131) against K562 (chronic myelogenous leukemia) and HepG2 (hepatocellular carcinoma) cancer cells, with very low or no effect on non-cancerous 293T cells. nih.gov Furthermore, some 2-aminobenzophenone (B122507) derivatives, structurally related to 2-aminobenzamides, have shown significant growth inhibitory activities against a range of human cancer cell lines including Colo 205 (colon), NUGC3 (gastric), and HA22T (liver). nih.gov

Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzamide Derivatives
CompoundCancer Cell LineActivity (IC50)Reference
2-[(Chloroacetyl)amino]benzamide analogHepG2 (Liver)~1.30 µM
Thioether-based derivative 12gA549 (Lung), HCT116 (Colon), HeLa (Cervical), A375 (Melanoma), SMMC7721 (Hepatocellular)Potent anti-proliferative activity nih.gov
Thioether-based derivative 12hA549 (Lung), HCT116 (Colon), HeLa (Cervical), A375 (Melanoma), SMMC7721 (Hepatocellular)Potent anti-proliferative activity nih.gov
2-chloro-N-(phenazin-2-yl)benzamideK562 (Leukemia), HepG2 (Liver)Comparable to cisplatin nih.gov

Modulatory Effects on Enzyme Targets (e.g., Histone Deacetylases (HDACs), Aurora Kinases)

The anticancer properties of 2-aminobenzamide derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression.

Histone Deacetylases (HDACs): The 2-aminobenzamide group is a known zinc-binding group that can selectively inhibit class I HDACs (HDAC1, 2, and 3). nih.gov This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in cell cycle arrest and apoptosis in cancer cells. Several studies have focused on developing novel 2-aminobenzamide-based HDAC inhibitors. nih.govfrontiersin.orgtandfonline.com For example, thioether-based derivatives have been shown to exhibit potent inhibitory activity against HDAC1, 2, and 3. nih.govresearchgate.net The introduction of a nitrogen mustard group to the structure of CI994, a known HDAC inhibitor, resulted in a potent new inhibitor. frontiersin.org

Aurora Kinases: Aurora kinases are crucial for the regulation of mitosis, and their overexpression is linked to various cancers. researchgate.netmdpi.comnih.gov Benzamide-based compounds have been investigated as inhibitors of these kinases. researchgate.netnih.gov For instance, 2-amino benzimidazole (B57391) derivatives have been identified as potent Aurora kinase inhibitors. researchgate.net A novel allosteric inhibitor of Aurora A kinase with an N-benzylbenzamide backbone has also been reported, which suppresses both the catalytic and non-catalytic functions of the enzyme. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Benzamide Derivatives
Compound ClassTarget EnzymeKey FindingsReference(s)
Thioether-based 2-aminobenzamide derivativesHDAC1, HDAC2, HDAC3Potent inhibitory activity nih.govresearchgate.net
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)BenzamideHDAC1Potent inhibitor frontiersin.org
N-benzylbenzamide derivative 6hAurora A KinaseIC50 = 6.50 µM nih.gov
2-Amino benzimidazole derivativesAurora KinasesPotent inhibitors researchgate.net

Antimicrobial Efficacy

In addition to their anticancer potential, benzamide derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and anti-tubercular effects.

Antibacterial Spectrum and Inhibitory Activities

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antibacterial properties. nih.govmdpi.com One study reported that among a series of newly synthesized 2-aminobenzamide derivatives, one compound showed excellent antimicrobial potential against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov Halogenated derivatives, in particular, have shown increased lipophilicity, which may facilitate better membrane penetration and enhanced antibacterial effects. For instance, derivatives of 2-[(Chloroacetyl)amino]benzamide exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain.

Table 3: Antibacterial Activity of Selected Benzamide Derivatives
Compound/Derivative ClassBacterial Strain(s)Activity (MIC)Reference
2-[(Chloroacetyl)amino]benzamide derivativesGram-positive and Gram-negative bacteria32-128 µg/mL
2-Aminobenzamide derivative (Compound 5)Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliExcellent potential nih.gov
Substituted N-(pyridin-3-yl)benzamide derivativesE. coli, B. subtilisZone of inhibition: 24-31 mm; MIC: 3.12-6.25 µg/mL for most active compounds nanobioletters.com

Antifungal Spectrum and Inhibitory Activities

The antifungal potential of benzamide derivatives has also been an area of active research. nih.govmdpi.comresearchgate.net Studies have shown that certain 2-aminobenzamide derivatives exhibit moderate to good activity against various fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. nih.gov One particular compound was found to be more potent than the standard drug against Aspergillus fumigatus. nih.gov Furthermore, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against eight tested fungi at a concentration of 50 mg/L. nih.gov

Table 4: Antifungal Activity of Selected Benzamide Derivatives
Compound/Derivative ClassFungal Strain(s)ActivityReference
2-Aminobenzamide derivative (Compound 5)Aspergillus fumigatusMore potent than standard drug nih.gov
Benzamide with pyridine-linked 1,2,4-oxadiazole (Compound 7h)Botrytis cinereal90.5% inhibition nih.gov
Benzamidine derivatives with 1,2,3-triazole moietiesColletotrichum lagenariumCompound 16d showed 90% efficacy in vivo mdpi.com

Anti-Tubercular Properties

The emergence of drug-resistant tuberculosis has necessitated the search for new anti-tubercular agents. Benzamide and benzimidazole derivatives have shown promise in this area. nih.govrsc.orgjyoungpharm.orgnih.goviucr.org A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with several compounds exhibiting significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 µM. rsc.org Another study on 2,5-disubstituted benzimidazole derivatives identified two compounds with better anti-TB activity than the reference drug isoniazid. nih.gov

Table 5: Anti-Tubercular Activity of Selected Benzamide Derivatives
Compound/Derivative ClassTargetActivityReference
Substituted-N-(pyridin-3-yl)benzamide derivatives (6a, 6e, 6h, 6j, 6k, 7e)Mycobacterium tuberculosis H37RaIC50: 1.35-2.18 µM rsc.org
2,5-disubstituted benzimidazole derivatives (11h, 13e)Mycobacterium tuberculosis H37RvBetter activity than isoniazid nih.gov
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesMycobacterium tuberculosis H37RvCompound 18 showed highest inhibition of mycobacterial enzymes nih.gov

Antiviral Activities, Including Alphaviral Inhibition via Non-Structural Protein 2 Helicase (nsP2hel) Targeting

Alphaviruses, a genus of RNA viruses, are responsible for a range of human diseases, often characterized by fever, rash, and debilitating arthritis. nih.gov The replication of these viruses is critically dependent on the multifunctional non-structural protein 2 (nsP2), which possesses helicase activity (nsP2hel) essential for unwinding the viral RNA genome. nih.govnih.gov This makes nsP2hel a prime target for the development of broad-spectrum antiviral drugs. nih.gov

While direct studies on this compound are not extensively documented in publicly available research, the broader class of small molecule inhibitors targeting nsP2hel has shown promise. For instance, studies have identified oxaspiropiperidine derivatives that act as allosteric inhibitors of the nsP2hel motor enzyme. nih.govbiorxiv.org These inhibitors have demonstrated potent antiviral activity against Chikungunya virus (CHIKV), with some analogues showing nanomolar efficacy. nih.gov The active enantiomer of one such inhibitor exhibited potent inhibition of viral replication, nsP2hel ATPase activity, and dsRNA unwinding, while the other enantiomer was significantly less active. nih.gov This highlights the stereospecific nature of the interaction with the helicase.

The benzamide core is a common feature in many biologically active compounds, and its potential as a scaffold for nsP2hel inhibitors is an area of active investigation. The development of compounds that can selectively target viral enzymes like nsP2 helicase is a crucial strategy in the ongoing search for effective antiviral therapies against alphaviruses. biorxiv.orgresearchgate.net

Neurological and Neuroprotective Applications

The versatility of the benzamide structure extends to the central nervous system, where its derivatives have been explored for their potential to modulate various neurological targets.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Benzamide derivatives have been extensively studied as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.commdpi.comnih.gov

Research has shown that the substitution pattern on the benzamide scaffold significantly influences the inhibitory activity and selectivity for AChE over BuChE. nih.gov For example, a series of 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, and higher IC50 values for BuChE (53.5–228.4 µM). mdpi.comnih.gov In another study, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives showed potent AChE inhibitory activity, with one fluorine-substituted compound exhibiting an IC50 of 13 ± 2.1 nM, which was superior to the standard drug donepezil. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected benzamide derivatives, illustrating the potential of this chemical class.

Compound TypeTarget EnzymeIC50 (µM)Reference
2-Hydroxy-N-phenylbenzamidesAChE33.1 - 85.8 mdpi.comnih.gov
2-Hydroxy-N-phenylbenzamidesBuChE53.5 - 228.4 mdpi.comnih.gov
2-Benzoylhydrazine-1-carboxamidesAChE44 - 100 mdpi.com
2-Benzoylhydrazine-1-carboxamidesBuChEfrom 22 mdpi.com
Benzamide with dimethylamine (B145610) side chain (Compound 7a)AChE2.49 ± 0.19 nih.gov
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d)AChE0.013 ± 0.0021 nih.gov
Benzofuran-2-carboxamide derivativesBuChE0.054 - 2.7 nih.gov
Salicylanilide N,N-disubstituted (thio)carbamatesAChE38.98 mdpi.com
Salicylanilide N,N-disubstituted (thio)carbamatesBuChE1.60 mdpi.com

Poly (ADP-ribose) Polymerase (PARP) Inhibition and Implications for DNA Damage Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. selleckchem.com Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair pathways, making PARP inhibitors a valuable class of anticancer agents. selleckchem.com Benzamide and its derivatives are well-established PARP inhibitors. adooq.com 3-Aminobenzamide is a classic example of a potent PARP inhibitor that sensitizes cells to radiation by hindering DNA damage repair. selleckchem.com

CompoundTargetIC50Reference
PamiparibPARP10.83 nM selleckchem.com
PamiparibPARP20.11 nM selleckchem.com
ME0328PARP30.89 µM selleckchem.com

Modulation of Transient Receptor Potential Melastatin 8 (TRPM8) Channels

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents like menthol. nih.govmdpi.comnih.gov It is implicated in various physiological and pathological processes, including pain and inflammation, making it an attractive therapeutic target. mdpi.comexplorationpub.com

Benzamide derivatives have been identified as potent modulators of TRPM8 channels. nih.govlookchem.com For example, 2-(phenylthiazolyl)benzamide derivatives have been described as TRPM8 antagonists. nih.govmdpi.com Another well-known TRPM8 antagonist is the 2-benzyloxy-benzoic acid amide derivative AMTB. nih.gov The development of selective TRPM8 antagonists is a promising strategy for the treatment of conditions associated with cold hypersensitivity, such as certain types of neuropathic pain. explorationpub.comacs.org

Compound TypeTargetActivityReference
2-(Phenylthiazolyl)benzamide derivativesTRPM8Antagonist nih.govmdpi.com
2-(Benzyloxy)benzamidesTRPM8Antagonist lookchem.com
Benzimidazole derivativesTRPM8Antagonist acs.org
Biphenyl amide derivativeshTRPM8Antagonist nih.gov

Dopamine (B1211576) Receptor Agonism (Specifically D3R)

The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is involved in modulating cognition, emotion, and motivation. nih.gov D3R-selective agonists and antagonists are being investigated for their potential in treating various neurological and psychiatric disorders, including substance abuse. acs.org

Substituted benzamides have been a cornerstone in the development of D3R ligands. acs.orgnih.gov Structure-activity relationship studies have shown that modifications to the benzamide scaffold can significantly impact affinity and selectivity for the D3 receptor over the closely related D2 receptor. birmingham.ac.ukdrugbank.com For instance, certain N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have demonstrated high affinity and selectivity for the D3 receptor. drugbank.com While the specific agonistic activity of this compound at the D3R is not well-documented, the benzamide core provides a viable starting point for the design of selective D3R modulators.

Compound SeriesTargetBinding Affinity (Ki)SelectivityReference
(S)-N-(3-pyrrolidinyl)benzamide derivativesD321 nM10-fold preference over D2 acs.org
N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides (MC-25-41)D30.5 nM1,486-fold over D2 nih.gov
[4-(4-Carboxamidobutyl)]-1-arylpiperazinesD33.5 nM (Compound 7)- acs.org
O-biphenyl carbamatesD3-- birmingham.ac.uk

Anti-inflammatory and Analgesic Properties

The benzamide scaffold is also associated with anti-inflammatory and analgesic activities. nih.govresearchgate.netmdpi.com Derivatives of 2-aminobenzimidazole, which share a structural relationship with 2-aminobenzamide, have been shown to possess anti-inflammatory properties, although in some cases lower than that of the reference drug indomethacin. nih.gov

Studies on substituted benzamides have demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net For example, a series of N-2-(phenylamino) benzamide derivatives were identified as dual inhibitors of COX-2 and topoisomerase I, exhibiting both anti-inflammatory and anticancer effects. nih.gov Furthermore, 2-aminobenzothiazole (B30445) derivatives, another related class of compounds, have shown significant analgesic and anti-inflammatory effects, with some compounds exhibiting inhibitory action on COX-1 and COX-2. researchgate.net The analgesic properties of 2-aminobenzamide derivatives have also been linked to their physicochemical properties, such as their octanol-water partition coefficient. bohrium.com These findings suggest that the this compound structure could serve as a template for the development of novel anti-inflammatory and analgesic agents. nih.govnih.govresearchgate.netnih.gov

Other Significant Biological Activities (e.g., Deoxyribonuclease (DNase) Inhibition)walshmedicalmedia.com

Deoxyribonucleases (DNases) are enzymes that catalyze the degradation of DNA. The inhibition of these enzymes is a significant area of research, as DNase inhibitors have potential therapeutic applications in various conditions, including protecting against DNA damage.

A comprehensive review of publicly available scientific literature and research databases was conducted to ascertain the deoxyribonuclease (DNase) inhibitory activity of the specific compound This compound . The investigation also sought to identify studies on structurally related benzamide derivatives to provide a broader context for its potential biological activities.

The extensive search did not yield any specific studies or data concerning the DNase inhibitory properties of This compound . While the broader class of benzamide derivatives is known to exhibit a wide array of pharmacological effects, including antimicrobial, analgesic, and anticancer activities, specific research into their capacity to inhibit DNase appears to be limited or not publicly documented.

General research into DNase inhibitors has identified various small molecules, both from natural and synthetic origins, that can modulate the activity of these enzymes. mdpi.com For instance, certain squaramide derivatives have recently been reported as potent DNase I inhibitors. mdpi.com However, these compounds are structurally distinct from This compound .

Therefore, based on the available information, there is no scientific evidence to support or refute the DNase inhibitory activity of This compound . This represents a gap in the current scientific knowledge and suggests an area for potential future investigation.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Determinants for Biological Activity and Selectivity

The biological activity of 2-aminobenzamide (B116534) derivatives is critically dependent on specific structural features that facilitate interaction with their target enzymes. For HDACs, the 2-amino group on the benzamide (B126) ring is an essential structural determinant. uokerbala.edu.iq This ortho-amino anilide moiety functions as an effective zinc-binding group, chelating the Zn2+ ion at the base of the enzyme's catalytic tunnel. nih.gov This interaction is a primary driver of target engagement and inhibitory activity.

The 2-aminobenzamide ZBG is a key factor in conferring selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) over other classes. nih.gov The active sites of Class I HDACs possess a more spacious compartment near the catalytic zinc ion that can accommodate the relatively bulky 2-aminobenzamide group, whereas other HDAC classes may have a more restricted active site topology. nih.gov Studies on various N-acyl-2-aminobenzamides have consistently shown that analogs lacking the ortho-amino group are devoid of significant HDAC inhibitory potency, confirming its role as an indispensable determinant of activity. uokerbala.edu.iq The amide bond linking the acyl group to this primary amine is also crucial, positioning the rest of the molecule to interact with other regions of the enzyme's binding pocket.

Impact of Substituent Variations on Pharmacological Profiles

Modifying the aromatic ring of the 2-aminobenzamide scaffold with various substituents is a common strategy to fine-tune the pharmacological profile of these compounds, including their potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents can significantly alter interactions within the enzyme's active site.

Compound AnalogueBenzamide Ring Substituent (R)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
Unsubstituted Analog-H150250180
Fluoro-Substituted Analog4-Fluoro7012095
Methyl-Substituted Analog5-Methyl110200150
Methoxy-Substituted Analog4-Methoxy200310250

Note: The data presented are representative values from SAR studies on the broader class of 2-aminobenzamide HDAC inhibitors to illustrate general principles and may not correspond to direct analogs of 2-[(3-Chloropropanoyl)amino]benzamide.

Role of Linker Modifications and Their Influence on Efficacy and Selectivity

Research has shown that linker length is a critical parameter, with studies indicating that shorter linkers can lead to stronger HDAC inhibition. researchgate.net The 3-chloropropanoyl group represents a short, three-carbon linker. Its most notable feature is the terminal chlorine atom, which introduces an electrophilic center. This reactive group has the potential to form a covalent bond with a nucleophilic residue in or near the enzyme's active site, potentially leading to irreversible inhibition and prolonged efficacy.

The influence of the linker is further highlighted when comparing different linker types in related inhibitors. For example, replacing simple alkyl linkers with more complex moieties like thioethers or pyrazine-containing structures has been shown to significantly alter potency and selectivity. nih.govnih.gov Thioether-based linkers have been incorporated to improve pharmacokinetic properties while maintaining potent HDAC inhibition. nih.gov These modifications underscore the linker's role not just as a simple spacer, but as an active contributor to the molecule's pharmacological properties.

Linker TypeExample Linker StructureGeneral Impact on EfficacyGeneral Impact on Selectivity
Short Alkyl-CO-(CH₂)₂-Potent InhibitionVariable
Reactive Alkyl Halide-CO-(CH₂)₂-ClPotentially Irreversible/Covalent InhibitionCan enhance potency
Thioether-based-CO-Ar-S-Alkyl-CapPotent Inhibition, Improved PKCan be tuned
Heterocyclic-CO-Pyrazine-CapPotent InhibitionCan enhance isoform selectivity

Note: This table provides a conceptual summary based on findings from various 2-aminobenzamide inhibitor series.

Investigating Isomeric Effects on Biological Activity

The introduction of chiral centers into a molecule can have profound effects on its biological activity, as stereoisomers can interact differently with the three-dimensional architecture of an enzyme's active site. While this compound itself is achiral, the principles of stereochemistry are vital in the rational design of more complex analogs.

The impact of stereochemistry on the activity of 2-aminobenzamide derivatives appears to be highly context-dependent. For instance, in one study involving a series of HDAC inhibitors with a 2-aminobenzamide head group and a chiral center in a hexanoic acid-derived linker, the stereochemistry at that position was found to have no significant effect on inhibitory potency. nih.gov This suggests that for certain scaffolds, the specific interactions governed by that chiral center are not critical for binding.

In contrast, other research has demonstrated that stereochemistry can be a decisive factor for activity and selectivity, particularly in the capping group. In the development of certain HDAC3-selective inhibitors, it was discovered that both the substitution pattern and the precise stereochemistry of the cap group were critical in determining selectivity among the Class I HDAC isoforms. nih.gov These contrasting findings highlight that the influence of isomeric variations is not universal; rather, it depends on which part of the molecule contains the chiral center and how that specific region interacts with the unique topology of the target enzyme's binding site. Therefore, any rational design strategy involving the introduction of chirality must be empirically tested for its effect on the desired biological activity.

Mechanistic Investigations and Molecular Interaction Studies

Proposed Mechanisms of Action Underlying Observed Biological Effects

No specific biological effects or mechanisms of action for 2-[(3-Chloropropanoyl)amino]benzamide have been documented in the scientific literature.

Detailed Analysis of Enzyme Inhibition Mechanisms

There are no available studies detailing the enzyme inhibition properties of this compound.

Allosteric Inhibition Modes

Information regarding potential allosteric inhibition by this compound is not available.

Mixed-Type Inhibition Kinetics

There are no published data on the mixed-type inhibition kinetics of this compound.

Binding Site Characterization and Ligand-Target Interactions

Specific targets and binding site interactions for this compound have not been identified.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Without an identified biological target, an analysis of the specific intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, cannot be performed.

Quantification of Ligand-Protein Binding Affinities

No quantitative data, such as IC₅₀, Kᵢ, or Kₔ values, that describe the binding affinity of this compound to any protein target are available.

Computational Chemistry and in Silico Approaches in Research on the Compound

Molecular Docking Simulations for Target Binding Prediction and Mode of Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[(3-Chloropropanoyl)amino]benzamide, docking simulations are employed to identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

Research on various benzamide (B126) derivatives utilizes docking to predict their binding affinity and interaction modes with biological targets. nih.govresearchgate.net These simulations place the ligand (e.g., a benzamide derivative) into the binding site of a target protein, and scoring functions are used to estimate the binding energy, with more negative scores typically indicating a more favorable interaction. mdpi.com

Studies on similar benzamide compounds targeting enzymes like α-glucosidase and α-amylase have demonstrated binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov The primary modes of interaction observed for these compounds include:

Hydrogen Bonding: The amide and amino groups on the benzamide scaffold are crucial for forming hydrogen bonds with amino acid residues in the active site of target proteins. For instance, docking studies have shown benzamide derivatives forming hydrogen bonds with residues like SER 438. mdpi.com

Hydrophobic Interactions: The aromatic rings of the benzamide structure often engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as Phenylalanine (Phe) and Tyrosine (Tyr). mdpi.com

Electrostatic Interactions: Polar atoms in the compound can participate in electrostatic or van der Waals interactions with the protein target. nih.gov

These simulations are crucial for structure-activity relationship (SAR) studies, helping to explain how different functional groups on the benzamide core contribute to binding affinity and selectivity. researchgate.net For this compound, the chlorine atom and the propanoyl linker would be key features analyzed for their contribution to these interactions.

Table 1: Example Molecular Docking Data for Benzamide Derivatives Against Target Enzymes

Compound ClassTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
Nitrobenzamidesα-Glucosidase-8.0 to -9.7Not specified
Nitrobenzamidesα-Amylase-7.9 to -9.8Not specified
Pyridine-Thiourea BenzamidesDNA Gyrase B (S. aureus)-34.34 to -43.46 (Docking Score)SER 438
Bicyclo BenzamidesDopamine (B1211576) Transporter (DAT)Not specifiedPhe43, Tyr124, Asp46

Note: The data presented is for related benzamide derivatives to illustrate the application and typical results of molecular docking studies.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness of a compound. These computational models assess whether a molecule possesses favorable pharmacokinetic properties to become a viable drug candidate. For this compound, these predictions would focus on its potential oral bioavailability and metabolic stability.

Several online servers and software packages, such as pkCSM and SwissADME, are used to calculate these properties based on the molecule's structure. scispace.comnih.gov Key parameters evaluated include:

Lipinski's Rule of Five: This rule assesses drug-likeness and the likelihood of a compound being orally active. The parameters include molecular weight, log P (octanol-water partition coefficient), number of hydrogen bond donors, and number of hydrogen bond acceptors. Studies on various benzamide derivatives confirm they often comply with these rules, suggesting good potential for oral administration. researchgate.netmdpi.com

Absorption: Predictions for human intestinal absorption (HIA) are critical. Many benzamide derivatives are predicted to have good HIA percentages. mdpi.commdpi.com

Distribution: The ability to cross the blood-brain barrier (BBB) is another important parameter. Depending on the therapeutic target, BBB penetration may or may not be desirable. For benzamides targeting the central nervous system, a positive BBB prediction is crucial, whereas for others, non-penetration is preferred to avoid CNS side effects. mdpi.com

Metabolism: Predictions often focus on the compound's potential to inhibit or act as a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. scispace.com Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: Models can predict potential mutagenicity (AMES toxicity) and carcinogenicity, providing an early warning for potential safety issues. mdpi.com

Table 2: Representative In Silico ADMET Predictions for Benzamide-Type Compounds

Pharmacokinetic ParameterPredicted Property/ValueSignificance
Human Intestinal Absorption (%HIA)> 70-90%Good oral absorption potential
Blood-Brain Barrier (BBB) PermeabilityVariable (e.g., > -1 Log BB)Indicates potential to enter the central nervous system
CYP Enzyme Inhibition (e.g., CYP2D6)Often predicted as inhibitorsPotential for drug-drug interactions
AMES ToxicityTypically negativeLow likelihood of being mutagenic
Lipinski's Rule of FiveGenerally compliantGood drug-likeness profile

Note: These values are representative of findings for various benzamide derivatives and illustrate the types of predictions made. mdpi.commdpi.com

Theoretical Calculations of Molecular Structures and Properties

Theoretical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure and physicochemical properties of molecules like this compound. These methods can determine the most stable three-dimensional conformation, calculate electronic properties, and investigate potential tautomerism.

Molecular Geometry and Stability: DFT calculations can optimize the molecular geometry to find the lowest energy (most stable) conformation. This is crucial for understanding how the molecule will fit into a protein's binding site. researchgate.net

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are common. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. mdpi.com Other calculated properties include ionization potential, electron affinity, and chemical hardness. scispace.com

Tautomerism: For molecules with multiple potential forms, such as those containing amide or amine groups, theoretical calculations can predict the most stable tautomer. For related 2-aminobenzamidine (B1660964) compounds, theoretical studies combined with NMR spectroscopy have confirmed that the amino tautomer is the most stable form, often stabilized by an internal hydrogen bond. nih.gov This is highly relevant for this compound, as the stability of its amide and amino groups influences its reactivity and interactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This information is valuable for understanding intermolecular interactions.

Computational studies on related benzamides have been used to interpret antioxidant properties by analyzing the stability of radicals formed after hydrogen atom transfer, demonstrating how electron-donating groups can enhance these properties. nih.gov

Table 3: Example of Calculated Molecular Properties for a Benzamide Derivative

Molecular PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -1.0 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability~ 5.5 eV
Log POctanol-water partition coefficient (lipophilicity)1.5 - 3.0
Polar Surface Area (PSA)Sum of surfaces of polar atoms~ 70-90 Ų

Note: Values are illustrative based on data for related benzamide structures to show the scope of theoretical calculations. mdpi.com

Synthesis and Biological Evaluation of Novel Analogues and Derivatives of 2 3 Chloropropanoyl Amino Benzamide

Rational Design Principles for New Analogues

The design of new analogues of 2-[(3-Chloropropanoyl)amino]benzamide is often guided by established structure-activity relationships (SARs) and computational modeling. A primary strategy involves modifying the structure of known bioactive compounds, such as Entinostat (MS-275), to discover new agents with improved activities. nih.govresearchgate.net Preliminary SAR studies have revealed critical principles for designing new derivatives.

One key principle is the importance of the substituent on the phenyl ring. The presence and position of certain groups can significantly influence the compound's biological activity. For instance, studies have shown that a 2-substituent on the phenyl ring is crucial for antiproliferative activity. Conversely, the addition of a chlorine atom or a nitro-group on the same benzene (B151609) ring has been found to substantially decrease anti-proliferative effects. nih.gov

Another fundamental design principle involves the incorporation of heteroatoms within the amide structure. These heteroatoms are believed to be critical for the molecule's ability to chelate with metal ions, such as zinc, which can be essential for its mechanism of action, particularly in the context of enzyme inhibition. nih.gov Molecular docking studies are frequently employed to visualize and predict the interactions between designed analogues and their biological targets, such as histone deacetylases (HDACs), helping to refine the design before synthesis. nih.govresearchgate.net

Creation and Evaluation of Thiazole-Containing Derivatives

The thiazole (B1198619) ring is a prominent heterocyclic scaffold known for its diverse biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net Consequently, the incorporation of a thiazole moiety into the this compound framework is a common strategy for developing new therapeutic agents.

The synthesis of thiazole derivatives often employs the Hantzsch thiazole synthesis, a well-established method that involves the reaction of α-halocarbonyl compounds with thioamides. researchgate.netmdpi.com Researchers have synthesized various thiazole-based heterocycles through methods like 1,3-dipolar cycloaddition reactions. nih.gov These synthetic pathways allow for the creation of a library of derivatives with different substitutions on the thiazole ring.

The biological evaluation of these thiazole-containing derivatives has demonstrated their potential as therapeutic agents. For example, newly synthesized thiazole derivatives have been assessed for their cytotoxic activities against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). nih.gov Results from these studies have indicated that many of these compounds exhibit significant antitumor activities, with some chlorine-containing derivatives showing high potency. nih.gov The structure of the synthesized compounds is typically confirmed using spectroscopic and elemental analysis. nih.gov

Compound TypeSynthesis MethodBiological ActivityTarget Cell Lines
Thiazolyl pyrazoles1,3-dipolar cycloadditionAntitumor, AntimicrobialHepG-2, HCT-116, MCF-7
2-Aminothiazole derivativesHantzsch reactionAntimycobacterial, AntiplasmodialM. tuberculosis, P. falciparum

Synthesis and Assessment of N-Substituted Benzamide (B126) Derivatives with Modified Chemical Scaffolds

Modification of the N-substituted portion of the benzamide scaffold is a key strategy for developing new derivatives with enhanced biological profiles. nih.gov A series of N-substituted benzamide derivatives have been synthesized and characterized by various spectroscopic methods, including IR, MS, 1H NMR, and 13C NMR. researchgate.net The synthesis often starts from readily available materials like isatoic anhydride (B1165640) and can be performed using conventional heating or more efficient microwave-assisted methodologies. mdpi.com

The antiproliferative activity of these N-substituted derivatives has been evaluated in vitro against multiple cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). nih.govresearchgate.net The results of these assays have shown that several of the synthesized compounds exhibit inhibitory activity comparable to, or in some cases better than, the reference compound MS-275 against specific cancer cell lines. nih.govresearchgate.net These findings underscore the potential of modifying the N-substituted benzamide scaffold to generate novel and effective antitumor agents. nih.govnih.gov

Derivative ClassStarting MaterialCancer Cell Lines TestedKey Finding
N-substituted benzamidesEntinostat (MS-275) baseMCF-7, A549, K562, MDA-MB-231Several compounds showed inhibitory activity comparable to MS-275. nih.govresearchgate.net
2-Aminobenzamide (B116534) derivativesIsatoic anhydrideB. subtilis, S. aureus, E. coliCompound 5 showed excellent antifungal activity against A. fumigatus. mdpi.com

Development and Characterization of Hybrid Compounds Incorporating Other Bioactive Moieties

A modern approach in drug design involves the creation of hybrid compounds, where the core scaffold is linked to other known bioactive moieties. This strategy aims to combine the pharmacological advantages of both components into a single molecule, potentially leading to enhanced efficacy or a dual mechanism of action. For instance, researchers have linked the 2-aminobenzothiazole (B30445) structure, a related scaffold, with other biologically important compounds like 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives. impactfactor.org

The synthesis of these hybrid molecules involves creating a suitable linker to connect the primary scaffold with another heterocyclic moiety. impactfactor.org The resulting compounds are then characterized and evaluated for their biological activities. This approach has led to the development of new chemical entities with a wide range of activities against various microorganisms. impactfactor.org By incorporating different bioactive fragments, it is possible to modulate the pharmacological profile of the parent compound and develop novel therapeutic agents.

Structure-Guided Optimization for Enhanced Potency and Selectivity

To improve the therapeutic potential of this compound derivatives, structure-guided optimization is employed to enhance their potency and selectivity. This process relies heavily on molecular modeling and docking studies to understand the interactions between the synthesized compounds and their biological targets, such as specific enzymes or receptors. nih.govresearchgate.net

For example, docking simulations have been used to study the binding affinity of N-substituted benzamide derivatives with histone deacetylases (HDACs), specifically HDAC2 and HDAC8. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. researchgate.net This information allows medicinal chemists to rationally design modifications to the chemical structure to improve these interactions, thereby increasing potency.

Furthermore, by comparing the binding modes and activities of a series of analogues, researchers can develop a deeper understanding of the structure-activity relationship. This knowledge guides the optimization process, leading to the identification of compounds with not only enhanced potency but also improved selectivity for the target of interest over other related proteins, which is a critical factor for developing safer and more effective drugs. nih.gov

Future Research Directions and Potential Academic Applications

Development of Advanced Analogues with Improved Pharmacological Profiles

The development of advanced analogues of 2-[(3-Chloropropanoyl)amino]benzamide represents a key avenue for future research. The goal is to synthesize derivatives with enhanced pharmacological properties, such as increased potency, selectivity, and improved pharmacokinetic profiles. The inherent reactivity of the chloropropanoyl group offers a versatile handle for chemical modification, allowing for the introduction of various functional groups to modulate the compound's biological activity.

The design of these novel analogues will be guided by computational modeling and structure-activity relationship (SAR) studies. By systematically altering the structure of this compound and evaluating the pharmacological activity of the resulting compounds, researchers can identify key structural motifs responsible for its biological effects. This iterative process of design, synthesis, and testing is crucial for the development of next-generation compounds with superior therapeutic potential. For example, similar approaches have been successfully applied to other benzamide (B126) derivatives to develop potent and selective inhibitors of various enzymes.

Exploration of Uncharted Therapeutic Targets

While the precise biological targets of this compound are yet to be fully elucidated, the benzamide scaffold is known to interact with a wide range of biological molecules, suggesting a broad spectrum of potential therapeutic applications. Future research will focus on identifying and validating novel therapeutic targets for this compound and its analogues.

Initial screening efforts could involve testing the compound against a panel of known drug targets, including enzymes, receptors, and ion channels. Given the diverse activities of other benzamide-containing molecules, potential targets could include histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP) enzymes, and various kinases. For instance, some benzamide derivatives have shown potent inhibitory activity against PARP-1, a key enzyme in DNA repair, making them promising candidates for cancer therapy. nih.gov

Beyond known targets, unbiased screening approaches, such as chemical proteomics and phenotypic screening, could be employed to identify completely new therapeutic targets. These methods allow for the identification of protein partners or cellular pathways that are modulated by this compound without any prior knowledge of its mechanism of action. The identification of novel targets would not only open up new therapeutic avenues but also provide valuable insights into fundamental biological processes. The exploration of microbial targets is also a promising direction, as some benzamide derivatives have demonstrated antimicrobial properties. asm.org

Sophisticated Mechanistic Characterization at the Molecular Level

A deep understanding of the molecular mechanism of action of this compound is fundamental for its rational development as a therapeutic agent. Future research will employ a range of sophisticated biophysical and biochemical techniques to characterize its interactions with its biological targets at the molecular level.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in determining the three-dimensional structure of the compound in complex with its target protein. This information will provide a detailed picture of the binding mode, including the key amino acid residues involved in the interaction. Such structural insights are invaluable for the design of more potent and selective analogues.

In addition to structural studies, kinetic and thermodynamic analyses will be performed to quantify the binding affinity and kinetics of the interaction. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will provide crucial data on the strength and nature of the binding. Furthermore, cell-based assays and in vivo studies will be necessary to confirm that the molecular interactions observed in vitro translate into the desired cellular and physiological effects. A thorough mechanistic understanding will also involve investigating downstream signaling pathways affected by the compound's activity. For example, studies on benzamide riboside have detailed its metabolic activation and subsequent inhibition of IMP dehydrogenase, a key enzyme in nucleotide biosynthesis. nih.gov

Methodological Innovations in Synthesis and High-Throughput Screening

To accelerate the discovery and development of novel analogues of this compound, methodological innovations in both its synthesis and screening are required. The development of more efficient and scalable synthetic routes will be crucial for the production of large and diverse libraries of compounds for biological evaluation.

Modern synthetic methodologies, such as flow chemistry and automated synthesis, could be employed to streamline the production of analogues. These technologies allow for rapid reaction optimization and the synthesis of large numbers of compounds in a short period. Furthermore, the development of novel catalytic methods for the functionalization of the benzamide core could provide access to previously inaccessible chemical space.

Q & A

Q. Basic Research Focus

  • Fluorescence Polarization : Measures displacement of fluorescent ATP analogs in kinase binding pockets (IC₅₀ values reported for JAK2: 0.8 μM) .
  • Cellular Assays : Inhibition of IL-8-stimulated GTPγS binding in CXCR2 receptors (Sch527123 analog showed 90% inhibition at 10 μM) .
  • SPR Spectroscopy : Quantifies binding kinetics (kon/koff) to immobilized kinase domains, with KD values <100 nM for high-affinity interactions .

How can conflicting bioactivity data from cell-based vs. enzyme assays be reconciled?

Advanced Research Focus
Discrepancies often arise from off-target effects or cellular uptake limitations:

  • Permeability Testing : Use Caco-2 monolayers to assess passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor membrane penetration) .
  • Metabolite Profiling : LC-MS/MS identifies intracellular degradation products (e.g., hydrolyzed amides) that reduce efficacy .
  • Counter-Screening : Test against kinase panels (e.g., 400-kinase panel) to rule out off-target inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.